2-(methoxymethoxy)acetaldehyde
Description
Structural Context and Nomenclature within Contemporary Synthetic Chemistry
2-(Methoxymethoxy)acetaldehyde, a key bifunctional molecule in organic synthesis, possesses a structure that integrates both an aldehyde and a protected hydroxyl group. Its systematic IUPAC name is this compound. It is also indexed as Acetaldehyde (B116499), 2-(methoxymethoxy)-. chemspider.com The core structure consists of a two-carbon acetaldehyde backbone. The carbon atom alpha to the aldehyde group (C-2) is attached to an oxygen atom, which is part of a methoxymethyl (MOM) ether. This structural arrangement provides it with unique reactivity, making it a valuable building block in the synthesis of more complex molecules.
The nomenclature "methoxymethoxy" clearly defines the protecting group, indicating a methylene (B1212753) bridge (–CH2–) connected to a methoxy (B1213986) group (–OCH3) and the oxygen of the parent hydroxyacetaldehyde. This specific ether linkage is classified as an acetal (B89532). adichemistry.com In contemporary synthetic chemistry, the use of such precise naming conventions is crucial for unambiguous communication of molecular structures.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H8O3 chemspider.com |
| Average Mass | 104.105 Da chemspider.com |
| Monoisotopic Mass | 104.047344 Da chemspider.com |
| IUPAC Name | This compound chemspider.com |
Conceptual Basis for the Methoxymethoxy (MOM) Group as a Strategic Protecting Group in Aldehyde Chemistry
The methoxymethoxy (MOM) group is a widely employed protecting group for hydroxyl functions in organic synthesis. adichemistry.comsynarchive.com Its strategic importance lies in its stability under a range of reaction conditions where a free hydroxyl group would otherwise interfere. The MOM group, being an acetal, is notably stable in neutral to basic environments (pH 4 to 12) and is inert to many nucleophiles, bases, and reducing and oxidizing agents. adichemistry.com This stability allows for selective transformations at other sites of a molecule, such as the aldehyde functionality in this compound.
The introduction of the MOM group, or "protection," can be achieved using reagents like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), or by using dimethoxymethane (B151124) with an acid catalyst like phosphorus pentoxide. adichemistry.com While effective, the carcinogenicity of chloromethyl methyl ether has prompted the development of alternative, milder methods. acs.org
Deprotection of the MOM group is typically accomplished under acidic conditions, which cleave the acetal linkage to regenerate the hydroxyl group. adichemistry.comlibretexts.org This orthogonal stability—stable to bases and many other reagents but labile to acid—is the cornerstone of its strategic application in multistep syntheses. For instance, the aldehyde group of this compound can undergo nucleophilic attack or other transformations, and the MOM-protected hydroxyl group can be unveiled at a later synthetic stage.
Significance of this compound as a Chiral and Achiral Synthetic Hub
This compound serves as a versatile two-carbon building block in both chiral and achiral synthesis. In its achiral form, it is a precursor for a variety of structures. For example, it can be used in reactions like the Wittig reaction to form vinyl ethers, which can then be hydrolyzed to homologous aldehydes. beilstein-journals.org The aldehyde functionality itself is a gateway to numerous transformations, including oxidations to carboxylic acids, reductions to alcohols, and carbon-carbon bond-forming reactions. evitachem.com
The true synthetic power of this scaffold is revealed in asymmetric synthesis. While this compound itself is achiral, it can be employed as a substrate in stereoselective reactions to generate chiral products. For instance, proline-catalyzed asymmetric α-hydroxylation can introduce a hydroxyl group at the alpha position with high stereocontrol. d-nb.info Furthermore, chiral catalysts can direct the addition of nucleophiles to the aldehyde, establishing a new stereocenter. The development of chiral aldehyde catalysis has opened new avenues for the asymmetric functionalization of amines, where a chiral aldehyde catalyst can be used to create complex chiral molecules. nih.govnih.gov
The resulting chiral products, which are derivatives of this compound, are valuable intermediates in the synthesis of natural products and pharmaceuticals. For instance, chiral derivatives can be used in the synthesis of complex molecules like substituted 1,3-oxathiolanes and 1,3-dioxolanes, which have shown antiretroviral activity. google.com The ability to use this simple, protected aldehyde as a starting point for constructing stereochemically rich molecules underscores its significance as a synthetic hub in modern organic chemistry. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-6-4-7-3-2-5/h2H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHPGKVCIOCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448668 | |
| Record name | Acetaldehyde, (methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162468-22-6 | |
| Record name | Acetaldehyde, (methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Preparation of 2 Methoxymethoxy Acetaldehyde and Its Highly Functionalized Analogues
Direct Synthetic Routes to 2-(Methoxymethoxy)acetaldehyde
Direct routes to achiral this compound focus on efficiently constructing the target molecule from readily available precursors. These methods involve key steps such as oxidation, carbon chain extension, or the introduction of the MOM group.
A primary strategy for synthesizing this compound involves the oxidation of the corresponding MOM-protected alcohol, 2-(methoxymethoxy)ethanol. The Swern oxidation is a widely employed method due to its mild reaction conditions, which are compatible with the acid-sensitive MOM protecting group. wikipedia.orgorganic-chemistry.orguni-ruse.bg This reaction avoids the use of heavy metals like chromium and reliably oxidizes primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid. uni-ruse.bgalfa-chemistry.com
The Swern oxidation protocol utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures (around -78 °C). wikipedia.orgalfa-chemistry.com The process begins with the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. wikipedia.org This reactive species then reacts with the precursor alcohol, 2-(methoxymethoxy)ethanol, to form a key alkoxysulfonium ion. wikipedia.org The addition of a hindered organic base, such as triethylamine, facilitates an intramolecular elimination via a five-membered ring transition state, yielding the desired this compound, along with dimethyl sulfide (B99878) and other byproducts. wikipedia.orgorganic-chemistry.org The mildness of these conditions ensures the integrity of the MOM ether during the transformation. uhamka.ac.id
Table 1: Comparison of Common Oxidation Reagents for Alcohol to Aldehyde Conversion
| Reagent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | -78 °C to RT, CH₂Cl₂ | Mild, high yield, avoids over-oxidation, tolerates many protecting groups (e.g., MOM). wikipedia.orgorganic-chemistry.orguni-ruse.bg | Requires low temperatures, produces malodorous dimethyl sulfide, toxic CO byproduct. wikipedia.org |
| Dess-Martin Periodinane (DMP) | Room Temperature, CH₂Cl₂ | Mild, neutral conditions, commercially available, broad substrate scope. | Potentially explosive under certain conditions, produces iodine-containing byproducts. |
| Pyridinium Chlorochromate (PCC) | Room Temperature, CH₂Cl₂ | Convenient, oxidizes primary alcohols to aldehydes efficiently. | Chromium-based reagent (toxic), can be acidic, may not be suitable for very sensitive substrates. |
| TEMPO/NaOCl | 0 °C to RT, Biphasic | Catalytic, uses inexpensive bleach as the terminal oxidant, environmentally benign. | Can be substrate-dependent, may require careful pH control. |
One-carbon homologation represents another effective approach, wherein a one-carbon unit is added to a suitable precursor to construct the acetaldehyde (B116499) backbone. rsc.org A common method involves the Wittig reaction using (methoxymethyl)triphenylphosphonium (B8745145) chloride. researchgate.netacs.org This reagent reacts with a formaldehyde (B43269) equivalent or a protected formaldehyde to generate a methoxymethyl vinyl ether. Subsequent mild acidic hydrolysis of this enol ether unmasks the aldehyde functionality, completing the synthesis of this compound. clockss.org
These chain elongation strategies are versatile and have been developed to be highly efficient, providing access to a wide range of aldehydes from simpler starting materials. organic-chemistry.orgcas.cnnih.govacs.org The choice of homologation reagent and reaction conditions can be tailored to accommodate various functional groups present in the starting material.
This strategy involves the introduction of the MOM protecting group onto a pre-existing 2-hydroxyacetaldehyde scaffold or its synthetic equivalent. The hydroxyl group is typically converted to its MOM ether by reaction with an electrophilic methoxymethyl source, such as methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or sodium hydride. The reaction is generally performed in an aprotic solvent. This method is fundamental in multi-step syntheses where the protection of a hydroxyl group is required before carrying out other chemical transformations. reddit.com The protection of α-hydroxy aldehydes, for instance, is a key step in the synthesis of more complex molecules. acs.org
One-Carbon Homologation and Chain Elongation Strategies
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically enriched analogues of this compound, particularly those with substitution at the alpha-position, is of significant interest for the construction of complex chiral molecules. These syntheses rely on powerful asymmetric methodologies to control the stereochemical outcome.
Enantioselective catalysis provides a direct route to chiral α-substituted aldehydes. One notable strategy is the asymmetric bromolactonization of certain alkenoic acids. beilstein-journals.orgresearchgate.net This organocatalytic process can generate chiral δ-bromolactones with high enantiomeric excess. researchgate.netcapes.gov.br These lactones serve as versatile intermediates that can be subsequently transformed into the desired chiral α-substituted, MOM-protected aldehydes.
Other powerful methods include palladium-catalyzed asymmetric allylic alkylation (AAA), which can be followed by an olefin isomerization and a Claisen rearrangement to produce α-chiral aldehydes with high transfer of chirality. nih.gov Furthermore, the direct α-amination of aldehydes, achieved through a combination of organocatalysis and photoredox catalysis, can produce α-amino aldehydes. princeton.edu These can then be suitably protected, for example with a MOM group, to yield valuable N,N-protected α-amino aldehydes enantioselectively. princeton.edu A practical asymmetric synthesis of (S)-N,N-diethyl-2-formyl-2-(methoxymethoxy)butyramide, a key intermediate for camptothecin (B557342) analogues, has been achieved via asymmetric bromolactonization. researchgate.net
Table 2: Selected Asymmetric Methods for α-Substituted Aldehyde Synthesis
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Bromolactonization | Chiral bifunctional sulfide or trisimidazoline catalysts. beilstein-journals.orgcapes.gov.br | Cyclization of alkenoic acids. | Forms chiral lactones, precursors to chiral aldehydes. researchgate.netsciforum.net |
| Asymmetric Allylic Alkylation (AAA) | Palladium complexes with chiral ligands. nih.gov | Allylic substitution followed by rearrangement. | Generates α-chiral aldehydes with high enantioselectivity. nih.gov |
| Organocatalytic α-Amination | Chiral amine catalyst and photoredox catalyst. princeton.edu | Direct addition of a nitrogen source to an enamine intermediate. | Produces α-amino aldehydes with high enantiocontrol. princeton.edu |
When chiral, MOM-protected aldehydes are used in subsequent reactions, controlling the diastereoselectivity of additions to the carbonyl group is paramount. The methoxymethoxy (MOM) group plays a key role in this context. As a relatively small protecting group, it facilitates the formation of a chelate between the aldehyde's carbonyl oxygen, the α- or β-alkoxy oxygen, and a Lewis acidic metal center. nih.govnih.gov
This chelation creates a rigid, cyclic transition state that directs the incoming nucleophile to attack from a specific face of the aldehyde. This principle, often explained by the Cram-chelation or Reetz model, is fundamental to achieving high diastereoselectivity in reactions such as allylations, aldol (B89426) additions, and reductions. mdpi.comresearchgate.netresearchgate.net For example, the Lewis acid-assisted allylation of β-(methoxymethyl)hexanal can proceed with high 1,3-anti-diastereoselectivity due to this chelation control. mdpi.comresearchgate.net Similarly, the reduction of MOM-protected α-hydroxy ketones with Red-Al leads to 1,2-anti-diols with high diastereomeric ratios, a result of efficient chelation control. acs.org This predictable stereocontrol makes MOM-protected chiral aldehydes powerful intermediates in the synthesis of complex natural products. acs.org
Enantioselective Catalysis in Alpha-Substituted Aldehyde Synthesis (e.g., asymmetric bromolactonization leading to chiral MOM-protected aldehydes)
Modern Catalytic Systems in the Synthesis of Methoxymethoxy-Aldehydes
The synthesis of this compound and its functionalized analogues benefits significantly from modern catalytic systems that offer high efficiency, selectivity, and milder reaction conditions compared to classical methods. These advanced strategies primarily involve Lewis acid-promoted transformations and organocatalytic pathways, which allow for precise control over the formation of new carbon-carbon bonds and the introduction of various functional groups.
Lewis Acid-Promoted Transformations (e.g., carbonyl-ene reactions with MOM-protected aldehyde substrates)
Lewis acid catalysis plays a pivotal role in a variety of carbon-carbon bond-forming reactions, including the carbonyl-ene reaction. These reactions are particularly useful for the synthesis of homoallylic alcohols from aldehydes and alkenes. The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO) and facilitating the nucleophilic attack of the alkene.
In the context of this compound, the methoxymethyl (MOM) protecting group is generally stable under these conditions, allowing for selective reaction at the aldehyde functionality. The general scheme for a Lewis acid-promoted carbonyl-ene reaction involving a MOM-protected aldehyde is as follows:
Scheme 1: General Lewis Acid-Promoted Carbonyl-Ene Reaction
Where R is H for this compound, and R' can be a variety of substituents.
Research on enantiopure 4-oxoazetidine-2-carbaldehydes has demonstrated the high diastereoselectivity that can be achieved in Lewis acid-promoted intermolecular carbonyl-ene reactions, leading to the formation of complex polycyclic β-lactams. While this specific example does not use a MOM-protected aldehyde, the principles of stereocontrol are applicable to the synthesis of highly functionalized analogues of this compound.
The following table summarizes the influence of various Lewis acids on the carbonyl-ene reaction between formaldehyde and propene, providing insight into their potential application with MOM-protected aldehydes.
Table 1: Theoretical Influence of Various Lewis Acids on the Carbonyl-Ene Reaction
| Lewis Acid | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| None | 38.5 | 15.2 |
| BF₃ | 15.7 | -10.1 |
| AlCl₃ | 10.9 | -18.7 |
| TiCl₄ | 14.2 | -15.8 |
| SnCl₄ | 16.3 | -13.5 |
| ZnCl₂ | 20.1 | -8.9 |
Data derived from DFT calculations on the reaction between formaldehyde and propene.
Organocatalytic Pathways for Aldehyde Functionalization (e.g., aldol reactions catalyzed by proline derivatives)
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with the amino acid L-proline and its derivatives being particularly effective for the functionalization of aldehydes. The primary mechanism of proline catalysis involves the formation of a nucleophilic enamine intermediate between the catalyst and a carbonyl compound (a ketone in the classic aldol reaction), which then reacts with an electrophilic aldehyde. This approach allows for the direct asymmetric aldol reaction between ketones and aldehydes, yielding optically active β-hydroxy ketones.
The application of this methodology to reactions involving this compound or its precursors has been documented. For instance, proline-catalyzed aldol reactions have been successfully employed with substrates containing methoxymethyl ethers. The presence of the MOM group does not typically interfere with the catalytic cycle, enabling the stereoselective formation of new carbon-carbon bonds.
The efficiency and stereoselectivity of proline-catalyzed aldol reactions can be significantly influenced by the structure of the proline
Mechanistic Elucidation of Reactions Involving 2 Methoxymethoxy Acetaldehyde
Fundamental Reactivity Profiles of Alpha-Oxygenated Aldehydes
Alpha-oxygenated aldehydes, such as 2-(methoxymethoxy)acetaldehyde, exhibit a distinct reactivity profile shaped by the interplay between the aldehyde functionality and the adjacent oxygen-containing substituent.
Electrophilic Character and Nucleophilic Addition Mechanisms at the Aldehyde Moiety
The aldehyde group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orglibretexts.orgfiveable.melibretexts.org This electrophilicity is the driving force for nucleophilic addition reactions, a fundamental process in carbonyl chemistry. libretexts.orgfiveable.me The mechanism of nucleophilic addition to an aldehyde like this compound typically proceeds through a two-step process. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This step involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org In the subsequent step, protonation of the resulting alkoxide ion by an acid source yields the final alcohol product. libretexts.org
The reactivity of aldehydes is generally higher than that of ketones in nucleophilic addition reactions. This is attributed to both steric and electronic factors. Aldehydes are less sterically hindered than ketones, providing a more accessible path for the incoming nucleophile. libretexts.org Electronically, the single alkyl group in an aldehyde is less electron-donating than the two alkyl groups in a ketone, rendering the aldehyde's carbonyl carbon more electrophilic. libretexts.org
A common example of nucleophilic addition is hemiacetal formation, where an alcohol acts as the nucleophile. libretexts.org In the case of this compound, reaction with an alcohol in the presence of an acid or base catalyst would lead to the corresponding hemiacetal. These are often unstable intermediates but can be significant in certain reaction pathways. libretexts.org
Influence of the Methoxymethoxy Group on Reaction Stereochemistry and Regioselectivity
The methoxymethoxy (MOM) group, a common protecting group for alcohols, plays a crucial role in directing the stereochemical outcome of reactions involving this compound. libretexts.org Its presence introduces a chiral center at the α-position, influencing the facial selectivity of nucleophilic attack on the adjacent aldehyde. The stereochemical course of such reactions is often rationalized using models like the Felkin-Ahn, Cornforth-Evans, or Cram chelation models. mdpi.com
In chelation-controlled reactions, the oxygen atoms of the MOM group can coordinate with a Lewis acid catalyst, forming a rigid cyclic intermediate. mdpi.com This chelation restricts the conformational freedom of the molecule, leading to a highly ordered transition state. Nucleophilic attack then occurs preferentially from the less sterically hindered face of the aldehyde, resulting in a high degree of diastereoselectivity. mdpi.com The choice of the Lewis acid is critical, as it can significantly impact the diastereomeric ratio of the products. mdpi.com For instance, the use of hydrated scandium triflate has been shown to be effective in achieving high 1,3-anti-diastereoselectivity in the allylation of a similar β-alkoxy aldehyde. mdpi.com
Detailed Mechanistic Pathways in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable building block in several such transformations.
Aldol-Type Condensations and Their Stereochemical Outcomes
The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. iitk.ac.inlibretexts.orgmasterorganicchemistry.comwikipedia.orgpressbooks.pub In a crossed aldol reaction involving this compound, it would typically act as the electrophilic partner due to the absence of enolizable protons on the α-carbon, preventing self-condensation. masterorganicchemistry.comwikipedia.org When reacted with an enolizable ketone or aldehyde, the enolate attacks the carbonyl carbon of this compound. iitk.ac.inmasterorganicchemistry.com
The stereochemical outcome of the aldol reaction is often predicted using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. masterorganicchemistry.com In this model, the substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed chiral centers. masterorganicchemistry.com The presence of the α-methoxymethoxy group in this compound significantly influences the facial selectivity of the enolate attack, leading to specific diastereomeric products.
Allylation Reactions and Enantio/Diastereoselectivity
Allylation reactions, the addition of an allyl group to a carbonyl compound, are fundamental for the synthesis of homoallylic alcohols. nih.govpnas.org The reaction of this compound with an allyl organometallic reagent, such as an allylboronate or allylstannane, provides a route to complex polyol structures. pnas.orgualberta.caarkat-usa.org
The enantio- and diastereoselectivity of these reactions can be controlled through various strategies. The use of chiral allylboranes, often derived from terpenes like α-pinene, can induce high levels of asymmetry. arkat-usa.orgharvard.edu The reaction is believed to proceed through a highly organized, chair-like six-membered transition state, where the stereochemistry is dictated by the minimization of steric interactions between the substituents on the aldehyde, the allylborane, and the chiral auxiliary. arkat-usa.orgharvard.edu
Lewis acid catalysis is another powerful tool for controlling the stereoselectivity of allylation reactions. ualberta.canih.gov As mentioned earlier, Lewis acids can chelate to the oxygen atoms of the methoxymethoxy group and the aldehyde carbonyl, leading to a rigid transition state and high diastereoselectivity. mdpi.com For example, scandium triflate has been shown to catalyze the addition of allylboronates to aldehydes, significantly accelerating the reaction while maintaining high diastereospecificity. ualberta.ca
Ene Reactions and Their Catalytic Activation Profiles
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgorganic-chemistry.org In the context of this compound, it would act as the enophile. These reactions typically require high temperatures to overcome the activation energy barrier. wikipedia.orgorganic-chemistry.org
However, the scope and utility of ene reactions can be greatly expanded through Lewis acid catalysis. wikipedia.orgorganic-chemistry.orgacs.org Lewis acids, such as alkylaluminum halides, can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and lowering the activation energy of the reaction. wikipedia.orgacs.org This allows the reaction to proceed at much milder conditions. Computational studies have shown that Lewis acid catalysis can reduce the Pauli repulsion in the transition state, contributing to the rate acceleration. acs.org The development of chiral Lewis acid catalysts has also enabled the asymmetric synthesis of products from ene reactions. wikipedia.org
Rearrangements and Fragmentation Mechanisms in Aldehyde Transformations
The study of reaction mechanisms provides crucial insights into the reactivity and transformation pathways of organic molecules. For this compound, understanding its behavior under various conditions, particularly in rearrangement and fragmentation reactions, is essential for its application in complex syntheses. While specific mechanistic studies on this compound are not extensively documented in dedicated literature, a robust understanding can be extrapolated from the well-established principles of aldehyde chemistry, including fragmentation patterns in mass spectrometry and analogous rearrangement reactions.
Fragmentation Mechanisms in Mass Spectrometry
In mass spectrometry, aldehydes undergo characteristic fragmentation patterns upon ionization. The primary fragmentation pathways for aliphatic aldehydes include α-cleavage and the McLafferty rearrangement. libretexts.orgopenstax.orglibretexts.orgarizona.edulibretexts.org
α-Cleavage: This process involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen radical (H•) or a formyl radical (•CHO). libretexts.orgarizona.edu
Loss of H•: Results in the formation of a resonance-stabilized acylium ion.
Loss of •CHO: Leads to the formation of the methoxymethylmethyl cation.
McLafferty Rearrangement: This is a prominent fragmentation pathway for carbonyl compounds possessing a γ-hydrogen atom. The mechanism proceeds through a six-membered ring transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. libretexts.orgnih.govlibretexts.orguobasrah.edu.iq
For this compound, the oxygen atom of the methoxymethyl (MOM) group is in the β-position relative to the carbonyl group. A true McLafferty rearrangement requires a γ-hydrogen on a carbon atom, which is absent in this molecule. However, a related fragmentation can occur. A study on the fragmentation of n-propoxy-acetaldehyde, which also contains an oxygen atom at the β-position, indicates that the presence of a heteroatom can influence the fragmentation pathways. nih.gov In the case of this compound, fragmentation would likely be dominated by cleavage of the weaker C-O and C-C bonds.
A key fragmentation for ethers involves cleavage alpha to the oxygen atom. libretexts.org This would lead to the breaking of the C-O bond within the methoxymethyl group or the bond between the α-carbon and the ether oxygen.
Hypothetical Fragmentation Data for this compound
The following table outlines the plausible fragmentation patterns and the corresponding mass-to-charge ratios (m/z) for the principal ions expected in the electron ionization mass spectrum of this compound (molar mass: 104.10 g/mol ).
| Fragmentation Process | Lost Neutral Fragment | Resulting Ion Structure | Calculated m/z |
|---|---|---|---|
| α-Cleavage (Loss of H) | H• | [CH₃OCH₂OCH₂CO]⁺ | 103 |
| α-Cleavage (Loss of formyl group) | •CHO | [CH₃OCH₂OCH₂]⁺ | 75 |
| Cleavage of methoxymethyl group | •OCH₂OCH₃ | [CH₂CHO]⁺ | 43 |
| Cleavage of methoxy (B1213986) group from methoxymethyl | •OCH₃ | [CH₂OCH₂CHO]⁺ | 73 |
| Cleavage resulting in formaldehyde (B43269) loss | CH₂O | [CH₃OCHCHO]⁺• | 74 |
Aldehyde Deformylation Mechanisms
Aldehyde deformylation is a reaction that involves the removal of a formyl group (CHO), often resulting in the formation of an alkene or alkane. This transformation is significant in both biological systems and synthetic chemistry. manchester.ac.ukrsc.org The mechanisms can be broadly categorized as oxidative or reductive and can proceed through nucleophilic or electrophilic pathways, often catalyzed by metal complexes or enzymes. manchester.ac.ukrsc.orgnih.gov
While specific studies on the deformylation of this compound are lacking, we can propose potential mechanisms based on general principles of aldehyde reactivity.
Oxidative Deformylation: In biological systems, enzymes like cytochrome P450 catalyze the oxidative deformylation of aldehydes. manchester.ac.uk This often involves the formation of a peroxy-hemiacetal intermediate, followed by homolytic cleavage of the C-C bond. A similar pathway could be envisioned for this compound in the presence of a suitable metal-dioxygen complex, which would proceed via a nucleophilic attack of an activated oxygen species on the aldehyde carbonyl. manchester.ac.ukrsc.org
An alternative electrophilic mechanism could involve the abstraction of the aldehydic hydrogen atom, followed by decarbonylation. rsc.orgnih.gov
Comparative Overview of Potential Deformylation Mechanisms
This table compares the key features of plausible deformylation pathways as they might apply to this compound.
| Mechanism Type | Key Intermediate | Required Reagents/Conditions | Plausible Product from this compound |
|---|---|---|---|
| Nucleophilic Oxidative Deformylation | Peroxy-hemiacetal | Metal-dioxygen complex (e.g., Fe, Mn, Cu), O₂ | Methoxymethyl methyl ether |
| Electrophilic Oxidative Deformylation | Acyl radical | Metal-peroxo complex, radical initiator | Methoxymethyl methyl ether |
| Reductive Deformylation | Hydride addition intermediate | Strong reducing agents (e.g., Hydrosilanes with catalyst) | Methoxymethylmethane |
The presence of the α-alkoxy group in this compound can influence the reaction pathway. The electron-withdrawing nature of the oxygen atom can make the aldehydic proton more acidic and the carbonyl carbon more electrophilic, potentially favoring a nucleophilic attack mechanism.
Other Potential Rearrangements
The class of α-alkoxy aldehydes can undergo other types of rearrangements, such as the α-ketol rearrangement. wikipedia.orgbeilstein-journals.org This acid- or base-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. For this to occur with this compound, the methoxymethyl protecting group would first need to be cleaved to reveal the α-hydroxy aldehyde, which would then be in equilibrium with the more stable α-hydroxy ketone.
Applications of 2 Methoxymethoxy Acetaldehyde in the Construction of Complex Molecular Architectures
Key Intermediate in Natural Product Total Synthesis
The strategic use of 2-(methoxymethoxy)acetaldehyde and its related structures is a recurring theme in the total synthesis of complex natural products. Its ability to introduce a protected aldehyde allows for the sequential construction of elaborate carbon frameworks without premature reaction of the highly reactive aldehyde group.
The structural motif of this compound is integral to the synthesis of several classes of potent bioactive molecules. Research has demonstrated its role as a key precursor in building the core structures of compounds with significant therapeutic potential.
Camptothecin (B557342) Analogues: A derivative of this compound, specifically (S)-N,N-diethyl-2-formyl-2-(methoxymethoxy)butyramide, has been identified as a crucial intermediate in the enantioselective synthesis of 20(S)-camptothecin analogues. koreascience.krresearchgate.net These analogues are of significant interest due to their potential as anticancer agents that target the DNA topoisomerase I enzyme. nih.gov The synthesis of this key intermediate has been achieved through methods like asymmetric bromolactonization, using (S)-proline as a chiral auxiliary to establish the required stereochemistry. researchgate.netresearchgate.net
Neopeltolide: The total synthesis of neopeltolide, a marine macrolide with potent antiproliferative and antifungal activity, relies on the use of MOM-protected aldehyde fragments. mdpi.com For instance, the diastereoselective allylation of (S)-3-(methoxymethyl)hexanal, an aldehyde bearing a similar protected hydroxyl group, is a key step in constructing the C7-C16 building block of neopeltolide. researchgate.netmdpi.com This highlights the importance of such protected aldehydes in assembling the complex tetrahydropyran-containing macrolactone core of neopeltolide. mdpi.comresearchgate.net
Atpenin A5 Derivatives: Atpenin A5 is a potent and specific inhibitor of mitochondrial complex II (succinate dehydrogenase). nih.gov In the synthesis of atpenin A5 derivatives, designed to probe structure-activity relationships, a common strategy involves the reaction of a suitably functionalized aldehyde with a lithiated pyridine (B92270) core. nih.govgoogle.com The syntheses extensively use the methoxymethyl (MOM) protecting group, for example, to mask hydroxyl groups on the pyridine ring, creating intermediates like 2,3-dimethoxy-4,6-bis(methoxymethoxy)pyridine. nih.govgoogle.com The subsequent coupling with an aldehyde fragment is a critical step in building the side chain of these bioactive analogues. nih.gov
| Bioactive Molecule Class | Key Intermediate/Fragment | Synthetic Application |
| Camptothecin Analogues | (S)-N,N-diethyl-2-formyl-2-(methoxymethoxy)butyramide | Enantioselective synthesis of analogues targeting DNA topoisomerase I. koreascience.krresearchgate.net |
| Neopeltolide | (S)-3-(Methoxymethyl)hexanal (related MOM-protected aldehyde) | Diastereoselective allylation to form the C7-C16 fragment of the macrolide core. researchgate.netmdpi.com |
| Atpenin A5 Derivatives | Suitably functionalized aldehydes | Coupling with a protected pyridine core to build the side chain of mitochondrial complex II inhibitors. nih.govgoogle.com |
The reactivity of the aldehyde group, once deprotected, makes this compound a versatile starting point for constructing a variety of carbon skeletons and, notably, several important heterocyclic ring systems.
1,3-Oxathiolanes and 1,3-Dioxolanes: Acetaldehyde (B116499) compounds are valuable intermediates for the synthesis of substituted 1,3-oxathiolanes and 1,3-dioxolanes, which are themselves important structural motifs in antiviral nucleoside analogues. google.com The synthesis of 1,3-oxathiolane (B1218472) rings can be achieved through the condensation of an aldehyde with a mercapto-alcohol like 2-mercaptoethanol. beilstein-journals.orgresearchgate.net Similarly, 1,3-dioxolanes are formed by reacting an aldehyde with a 1,2-diol, such as ethylene (B1197577) glycol. The MOM-protected aldehyde serves as a stable precursor that can be introduced into a molecule before the cyclization step to form these five-membered rings. semanticscholar.org
Coumarin (B35378) Analogues: Coumarins are a large class of natural and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govuva.es The synthesis of coumarin analogues often involves condensation reactions with aldehyde precursors. organic-chemistry.org For example, a key step in the synthesis of a schweinfurthin F analogue involves a Knoevenagel condensation between an aldehyde, such as 2-hydroxy-6-(methoxymethoxy)-4-(methoxymethyl)benzaldehyde, and ethyl acetoacetate (B1235776) to construct the coumarin core. acs.org This demonstrates the utility of MOM-protected aldehydes in building these fluorescent heterocyclic systems. acs.orgresearchgate.net
Tetrahydrofurans: The tetrahydrofuran (B95107) ring is a common feature in many polyketide natural products, including neopeltolide. mdpi.comresearchgate.net The synthesis of these rings can be accomplished through various methods, including Prins cyclizations, which often involve an aldehyde reacting with a homoallylic alcohol. mdpi.com The use of a protected aldehyde, such as the this compound motif, allows for its incorporation into a linear precursor, which can then undergo a stereoselective cyclization to form the desired substituted tetrahydrofuran ring late in the synthetic sequence. researchgate.net
| Heterocyclic System | Precursor Type | General Reaction |
| 1,3-Oxathiolanes | Aldehyde | Condensation with a 2-mercaptoalcohol. beilstein-journals.orgresearchgate.net |
| 1,3-Dioxolanes | Aldehyde | Condensation with a 1,2-diol. semanticscholar.org |
| Coumarin Analogues | Substituted Salicylaldehyde | Knoevenagel or Pechmann condensation. organic-chemistry.orgacs.org |
| Tetrahydrofurans | Aldehyde | Prins cyclization with a homoallylic alcohol. mdpi.comresearchgate.net |
Precursor to Bioactive Molecules (e.g., camptothecin analogues, neopeltolide, atpenin A5 derivatives)
Design and Synthesis of Advanced Pharmaceutical Intermediates and Analogues
The controlled introduction of a two-carbon aldehyde unit is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). The use of this compound or its protected derivatives provides a reliable method for incorporating this functionality.
Dolutegravir Related Compounds: Dolutegravir is a potent antiretroviral drug used for the treatment of HIV infection. nih.gov During the process development and impurity profiling of dolutegravir, several related compounds have been synthesized and characterized. semanticscholar.orgnih.gov One such intermediate, N-(2,4-difluorobenzyl)-2-(2-(methoxymethyl)-1,3-dioxolan-2-yl)acetamide, incorporates a protected form of the this compound fragment. semanticscholar.org The 1,3-dioxolane (B20135) serves as a stable ketal protection for the aldehyde, which is revealed in a later step to facilitate cyclization reactions needed to construct the complex polycyclic core of dolutegravir. nih.govresearchgate.net This highlights the application of protected aldehyde fragments in the synthesis of advanced pharmaceutical intermediates. semanticscholar.org
Development of Chiral Scaffolds and Auxiliaries in Stereoselective Synthesis
In stereoselective synthesis, the creation of chiral building blocks with defined stereochemistry is paramount. The this compound framework can be elaborated into chiral scaffolds that direct the stereochemical outcome of subsequent reactions.
Synthesis of Chiral Aldehyde Derivatives: A prominent example is the enantioselective synthesis of (S)-N,N-diethyl-2-formyl-2-(methoxymethoxy)butyramide. koreascience.krresearchgate.net This chiral aldehyde is a versatile intermediate, notably for preparing 20(S)-camptothecin analogues. researchgate.net Its synthesis was developed using an asymmetric bromolactonization strategy where (S)-proline acts as a chiral auxiliary, inducing the desired stereochemistry at the α-carbon. researchgate.netresearchgate.net The presence of the methoxymethoxy group protects the α-hydroxy aldehyde functionality, preventing side reactions and allowing for the selective transformation of other parts of the molecule. This demonstrates how the core structure of this compound can be integrated into the development of valuable chiral auxiliaries and scaffolds for asymmetric synthesis. researchgate.netresearchgate.net
Computational and Theoretical Insights into 2 Methoxymethoxy Acetaldehyde Chemistry
Quantum Chemical Analysis of Reaction Mechanisms and Transition States
Quantum chemical analysis serves as a powerful tool to elucidate the intricate details of chemical reactions involving aldehydes like 2-(methoxymethoxy)acetaldehyde. By modeling the electronic structure and energy of molecules, these methods provide deep insights into reaction pathways, the stability of intermediates, and the nature of transition states.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. For aldehydes, DFT calculations can map out the energy landscape of various transformations, including their formation and subsequent reactions. rsc.orgroyalsocietypublishing.orgnih.govresearchgate.net
Studies on aldehyde reactions, such as oxidations and condensations, reveal detailed mechanistic steps. For instance, the oxidation of aldehydes to carboxylic acids has been shown through DFT to proceed via a distorted six-membered ring transition state, leading to a hydroxyallyl chlorite (B76162) intermediate that then fragments. royalsocietypublishing.org The initial step is typically rate-determining and nearly thermoneutral, while the subsequent fragmentation is highly exergonic with a low energy barrier. royalsocietypublishing.org Similarly, in condensation reactions, DFT analysis shows that aldehydes first form a stable complex with a reagent like an organolithium compound. researchgate.net The reaction proceeds through a transition state involving the rotation of the aldehyde plane, leading to the final addition product in a strongly exothermic step. researchgate.net
DFT has also been instrumental in understanding aldehyde deformylation mechanisms. Calculations on reactions with metal-dioxygen complexes have uncovered a distinct inner-sphere mechanism. nih.gov This pathway involves aldehyde coordination to the metal, homolytic cleavage of the aldehyde C-C bond, and subsequent cleavage of the dioxygen O-O bond. nih.gov The C-C bond breaking is often the rate-determining step, with a calculated barrier that can be significantly lower than those for outer-sphere pathways. nih.gov For example, in one modeled deformylation, the rate-determining barrier was found to be 14.7 kcal/mol, indicating a facile reaction. nih.gov
Furthermore, DFT is used to explore the reactivity of different sites within a molecule. In the reaction of acetaldehyde (B116499) with ozone, theoretical studies confirmed that hydrogen abstraction from the aldehydic CHO group is significantly more favorable than from the methyl (CH3) group. bit.edu.cn
Table 1: Calculated Energetics for Aldehyde Reaction Pathways via DFT
| Reaction Type | System | Key Step | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
|---|---|---|---|---|
| Deformylation | Aldehyde + Copper(II)-superoxo | C-C bond cleavage | 14.7 | nih.gov |
| Condensation | Acetaldehyde + MeLi-LMA | C-N bond formation | Kinetically favored | researchgate.net |
| Oxidation | Aldehyde + Chlorous Acid | Initial H-transfer | Rate-determining | royalsocietypublishing.org |
High-Level Ab Initio Calculations for Energy Profiles and Reactivity Prediction
For enhanced accuracy, particularly for systems where electron correlation is critical, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) are employed. rsc.orgrsc.org These methods provide more reliable energy profiles and reactivity predictions, often serving as benchmarks for DFT results. mdpi.com
High-level calculations are crucial for studying complex, multi-channel reactions. For instance, in the reaction of the hydroxyl radical (OH) with methylamine, CCSD(T)-F12b methods with large basis sets were used to map out abstraction and substitution pathways. rsc.org These calculations revealed that H-abstraction channels are exothermic, with classical relative energies of -25.58 kcal/mol and -17.93 kcal/mol for abstraction from the methyl and amino groups, respectively. rsc.org Such detailed energy profiles, which include corrections for post-CCSD(T) correlation, core correlation, and relativistic effects, offer chemical accuracy that is essential for predicting reaction kinetics. rsc.org
The development of methods like Machine Learning Perturbation Theory (MLPT) has made it feasible to apply high-level calculations, such as the Random Phase Approximation (RPA), to complex systems like reactions in zeolites. ifpenergiesnouvelles.comresearchgate.net This approach can accelerate ab initio molecular dynamics calculations by thousands of times, enabling the prediction of reaction rate constants with near-chemical accuracy (deviation from experiment below 5 kJ/mol). ifpenergiesnouvelles.com
In the study of unimolecular decomposition, such as that of bromoacetaldehyde, high-level quantum chemical calculations are combined with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to analyze reaction kinetics under various conditions. ibrahim-sadiek.com These studies can identify numerous possible decomposition channels on a complex potential energy surface. ibrahim-sadiek.com
Molecular Modeling of Stereoselective Processes and Chiral Induction (e.g., chelation control models)
Molecular modeling is essential for understanding and predicting the outcome of stereoselective reactions, where one stereoisomer is preferentially formed. For aldehydes containing nearby stereocenters, like this compound, the stereochemical outcome of nucleophilic additions is governed by principles of asymmetric induction. wikipedia.org
A key concept in this area is chelation control. researchgate.net When an aldehyde has an α- or β-substituent capable of chelating to a Lewis acidic metal, a rigid cyclic intermediate can form. wikipedia.orgdiva-portal.org This chelate formation locks the conformation of the aldehyde, directing the incoming nucleophile to attack the less sterically hindered face of the carbonyl group. diva-portal.org For α-alkoxy aldehydes, this typically leads to the syn diol product, whereas for β-alkoxy aldehydes, a six-membered chelate directs the reaction to form the anti adduct. wikipedia.orgdiva-portal.orgmdpi.com
The effectiveness of chelation control is highly dependent on the protecting group on the heteroatom and the choice of Lewis acid. researchgate.netmdpi.com Small, coordinating protecting groups like methoxymethyl (MOM) or benzyl (B1604629) (Bn) favor Cram chelation, while bulky and weakly coordinating groups like silyl (B83357) ethers typically lead to non-chelated, Felkin-Anh-type additions. researchgate.netresearchgate.net Computational studies support the unique ability of certain Lewis acids, such as alkylzinc halides, to coordinate effectively to substrates, enforcing a chelation-controlled pathway. researchgate.net
DFT calculations and other molecular modeling techniques are used to rationalize these stereochemical outcomes. diva-portal.org For example, in the allylation of (S)-3-(methoxymethoxy)hexanal, the observed high 1,3-anti-selectivity is explained by the Reetz chelate model, where a chelate complex forms between the Lewis acid catalyst and the aldehyde substrate. mdpi.comresearchgate.net Computational models can compare the energies of different transition states (e.g., Felkin-Anh vs. chelate models) to predict the major product, providing insights that are valuable for the rational design of stereoselective syntheses. rsc.orgdiva-portal.org
Table 2: Models of Asymmetric Induction in Aldehyde Additions
| Model | Key Feature | Typical Substrate Requirement | Predicted Major Product | Reference |
|---|---|---|---|---|
| Felkin-Anh | Non-chelation; nucleophile attacks anti-periplanar to the largest group. | α-chiral aldehyde, non-chelating conditions. | Anti-adduct | wikipedia.orgdiva-portal.org |
| Cram-Chelate | Chelation; forms a 5-membered ring with a Lewis acid. | α-alkoxy/amino aldehyde, chelating Lewis acid. | Syn-adduct | wikipedia.orgresearchgate.net |
Theoretical Prediction of Spectroscopic Properties for Mechanistic Validation (e.g., for related methoxymethyl radicals)
Theoretical calculations are not only used to predict reaction energetics but also to compute spectroscopic properties that can validate proposed reaction mechanisms and identify transient species like radicals. researchgate.net The methoxymethyl radical (CH₃OCH₂•), a potential intermediate in reactions involving methoxymethyl-protected compounds, has been the subject of detailed theoretical spectroscopic studies. researchgate.netaip.orgarxiv.org
High-level ab initio methods, including explicitly correlated coupled-cluster (RCCSD(T)-F12) and MP2 calculations, have been used to determine the structural and spectroscopic properties of the methoxymethyl radical. aip.orgresearchgate.net These calculations provide accurate predictions of rovibrational parameters, electronic excitation energies, and barriers for internal rotations (torsion) and inversions. researchgate.netarxiv.org
For the methoxymethyl radical, calculations predict an asymmetric minimum energy structure in its electronic ground state (X²A). aip.org The methyl torsion barrier has been computed to be approximately 500 cm⁻¹, while the CH₂ torsional barrier is much higher at around 2000 cm⁻¹. researchgate.net These theoretical values are critical for interpreting experimental spectra and understanding the molecule's dynamics at low temperatures. researchgate.net
Theoretical predictions of vibrational frequencies are often compared with experimental infrared (IR) spectra to confirm the identity of a species. For the methoxymethyl radical, DFT and VPT2 calculations have predicted vibrational frequencies that are in good agreement with those observed in argon matrix isolation experiments. arxiv.org Similarly, predicted rotational constants can guide astrophysical searches for such radicals in the interstellar medium. aip.orgarxiv.org For CH₃OCH₂•, the predicted rotational constants A₀, B₀, and C₀ are considered accurate enough to be used in future spectrum assignments. aip.orgarxiv.org
Table 3: Theoretically Predicted Spectroscopic Data for the Methoxymethyl Radical (CH₃OCH₂•)
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Rotational Constant (A₀) | 46718.67 MHz | RCCSD(T)-F12/AVTZ | aip.org |
| Rotational Constant (B₀) | 10748.42 MHz | RCCSD(T)-F12/AVTZ | aip.org |
| Rotational Constant (C₀) | 9272.51 MHz | RCCSD(T)-F12/AVTZ | aip.org |
| Methyl Torsion Barrier | ~500 cm⁻¹ | Ab initio | researchgate.net |
| CH₂ Torsion Barrier | ~2000 cm⁻¹ | Ab initio | researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation of 2 Methoxymethoxy Acetaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(methoxymethoxy)acetaldehyde. longdom.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. longdom.orgceitec.cz
¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, each proton or set of equivalent protons gives rise to a distinct signal. The aldehyde proton (CHO) is highly deshielded and typically appears as a triplet in the downfield region of the spectrum, around 9.5-9.8 ppm. This splitting pattern (a triplet) arises from coupling to the adjacent methylene (B1212753) protons (-CH₂-). The methylene protons adjacent to the carbonyl group are expected to resonate at approximately 4.2 ppm as a doublet. The signals for the methoxymethyl (MOM) group are also characteristic: the two protons of the -OCH₂O- group appear as a singlet around 4.7 ppm, while the three protons of the terminal methoxy (B1213986) group (-OCH₃) are observed as a singlet further upfield, typically around 3.4 ppm.
¹³C NMR Spectroscopy ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic resonance in the 190–200 ppm range. libretexts.org Other expected signals include the methylene carbon adjacent to the carbonyl, the acetal (B89532) carbon (-OCH₂O-), and the methoxy carbon (-OCH₃). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. ceitec.cz
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are vital for unambiguously assigning these signals and confirming the connectivity of the molecule. longdom.org For reactions where this compound is a precursor to more complex, chiral molecules, advanced NMR methods like Nuclear Overhauser Effect (NOE) spectroscopy become critical for determining relative stereochemistry. wordpress.comnih.gov
| Assignment | Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aldehyde Proton | -CHO | ~9.7 (t) | ~195 |
| Methylene Protons | -CH₂-CHO | ~4.2 (d) | ~75 |
| Acetal Methylene Protons | -O-CH₂-O- | ~4.7 (s) | ~96 |
| Methoxy Protons | -O-CH₃ | ~3.4 (s) | ~56 |
Mass Spectrometry for Intermediates and Reaction Pathway Analysis
Mass spectrometry (MS) is a powerful tool for studying reaction mechanisms by detecting and characterizing transient intermediates. beilstein-journals.org Electrospray Ionization (ESI), a soft ionization technique, is particularly well-suited for this purpose as it can transfer thermally labile or reactive species from a solution directly into the gas phase of the mass spectrometer with minimal fragmentation. beilstein-journals.orgmdpi.comlibretexts.org
In studies involving this compound, ESI-MS can be used to obtain "glimpses" of the reacting solution over time. beilstein-journals.org This allows for the detection of key intermediates, such as aldol (B89426) adducts, iminium ions, or hemiacetals, which may be present in very low concentrations. beilstein-journals.orgru.nl These species are typically observed as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. mdpi.com
For example, in a proline-catalyzed aldol reaction, ESI-MS could identify the enamine intermediate formed between proline and this compound. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can then be performed on these mass-selected intermediates. nih.gov The fragmentation patterns obtained from CID provide crucial structural information, helping to confirm the identity of the transient species and support a proposed reaction pathway. beilstein-journals.orgnih.gov This approach is invaluable for distinguishing between isomeric intermediates and understanding the intricate details of the catalytic cycle. ru.nl
| Hypothetical Intermediate | Reaction Type | Molecular Formula | Expected Ion (m/z) [M+H]⁺ |
|---|---|---|---|
| Protonated this compound | Acidic Conditions | C₄H₉O₃⁺ | 105.05 |
| Enamine with Proline | Organocatalysis | C₉H₁₆NO₄⁺ | 202.10 |
| Aldol Adduct with Acetone | Base-Catalyzed Aldol | C₇H₁₅O₄⁺ | 163.09 |
Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. specac.comresearchgate.net Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. specac.com This makes IR spectroscopy an excellent method for monitoring the progress of reactions involving this compound by tracking the disappearance of reactant functional groups and the appearance of product functional groups. athabascau.ca
The IR spectrum of this compound is characterized by several key absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group appears in the region of 1720-1740 cm⁻¹. libretexts.org
Aldehyde C-H Stretch: Two distinct, weaker bands appear around 2720 cm⁻¹ and 2820 cm⁻¹, which are diagnostic for an aldehyde. libretexts.org
C-O Stretch: Strong absorptions corresponding to the C-O single bonds of the ether and acetal functionalities are expected between 1000-1200 cm⁻¹.
During a chemical transformation, such as the reduction of the aldehyde to a primary alcohol, IR spectroscopy can provide clear evidence of the reaction's progress. The strong C=O stretch at ~1730 cm⁻¹ would gradually decrease in intensity, while a new, broad absorption band characteristic of an O-H stretch would appear around 3200-3600 cm⁻¹. Conversely, in an oxidation reaction to a carboxylic acid, the aldehyde peaks would disappear and be replaced by the very broad O-H stretch of the acid (2500-3300 cm⁻¹) and a C=O stretch shifted to approximately 1700-1725 cm⁻¹.
| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (R-CHO) | C=O Stretch | ~1730 | Strong, Sharp |
| Aldehyde (R-CHO) | C-H Stretch | ~2720 and ~2820 | Weak to Medium |
| Ether/Acetal (C-O-C) | C-O Stretch | 1000-1200 | Strong |
| Primary Alcohol (R-CH₂OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Carboxylic Acid (R-COOH) | C=O Stretch | 1700-1725 | Strong, Sharp |
Chromatographic Methods in Advanced Reaction Monitoring and Product Purity Assessment
Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for assessing the purity of the final products. sielc.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. auroraprosci.com For the analysis of aldehydes like this compound, which may lack a strong UV chromophore, a derivatization step is often employed. ijcpa.in Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a hydrazone derivative that can be easily detected by a UV-Vis detector. auroraprosci.comijcpa.innih.gov
This method is highly effective for assessing product purity by separating the desired compound from unreacted starting materials, byproducts, and other impurities. libretexts.org By comparing the peak area of the product to those of known standards, the purity can be accurately quantified. A typical reverse-phase HPLC method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comauroraprosci.com
Gas Chromatography (GC) GC is another powerful technique for analyzing volatile compounds like aldehydes. cdc.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides excellent sensitivity and resolution. nih.govsemanticscholar.org GC analysis can be used to monitor the consumption of this compound in a reaction mixture and to quantify the formation of volatile products, providing a clear picture of reaction kinetics and final product purity. cdc.gov
| Parameter | Condition |
|---|---|
| Column | Reverse Phase (e.g., C18, 4.6 x 250 mm, 5 µm) auroraprosci.com |
| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture sielc.comauroraprosci.com |
| Flow Rate | ~1.0 mL/min auroraprosci.com |
| Detection | UV-Vis at ~360 nm auroraprosci.com |
| Temperature | Ambient or controlled (e.g., 30 °C) auroraprosci.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
